5-Cyclopropoxy-2-fluoropyridine
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Overview
Description
5-Cyclopropoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclopropoxy group on the pyridine ring
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-fluoropyridine involves several steps, typically starting with the appropriate pyridine precursor. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the halogen replacement reaction, where a halogenated pyridine reacts with a fluorine reagent under specific conditions . Industrial production methods often utilize these synthetic routes but may involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropoxy group allows for cyclization reactions, which can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
5-Cyclopropoxy-2-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. Additionally, the cyclopropoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .
Comparison with Similar Compounds
5-Cyclopropoxy-2-fluoropyridine can be compared to other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Fluoropyridine: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.
4-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in the para position, influencing its chemical behavior.
Biological Activity
5-Cyclopropoxy-2-fluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₈FN
- Molecular Weight : Approximately 151.15 g/mol
The compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position and a fluorine atom at the 2-position. This configuration imparts distinctive chemical properties, enhancing its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can significantly affect pharmacokinetics and therapeutic efficacy.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.
Biological Activity Overview
This compound exhibits significant biological activity across various domains, particularly in pharmacology. It has been investigated for its potential applications in drug discovery due to its ability to modulate enzyme activities linked to metabolic functions. Below are some notable findings:
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Inhibition Studies : Research has shown that this compound effectively inhibits specific cytochrome P450 isoforms, leading to altered drug metabolism profiles. This finding is crucial for understanding its pharmacokinetic behavior in vivo.
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited antiviral activity against measles virus, indicating its potential as a therapeutic agent in viral infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the cyclopropyl group significantly influenced the compound's biological activity, suggesting avenues for further optimization in drug design .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2-Fluoropyridine | Lacks cyclopropoxy group | More reactive in substitution reactions but less selective. |
3-Fluoropyridine | Fluorine at different position | Alters electronic properties affecting reactivity. |
4-Fluoropyridine | Similar to 2-fluoropyridine but para-substituted | Influences chemical behavior differently than 5-cyclopropoxy variant. |
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
AWGNQWDBQGJBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)F |
Origin of Product |
United States |
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